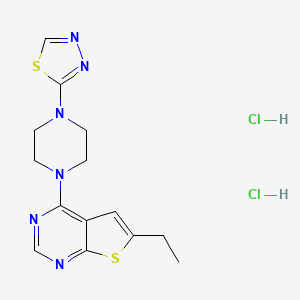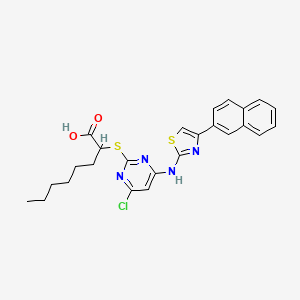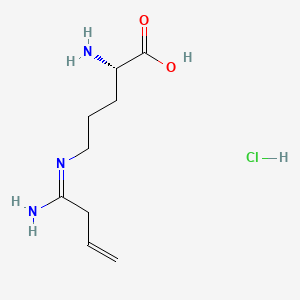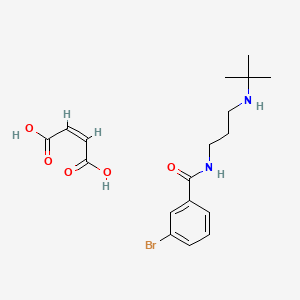
UNC2170 Maleate
Overview
Description
UNC2170 Maleate is a ligand for the methyl-lysine binding protein, 53BP1 . It is a p53-Binding protein 1 (53BP1) antagonist that binds to a pocket formed by the tandem tudor domains on a 53BP1 homodimer .
Physical And Chemical Properties Analysis
UNC2170 Maleate is a crystalline solid . It has a molecular weight of 429.3 . The solubility of UNC2170 Maleate is 30 mg/ml in DMF and DMSO, and 1 mg/ml in Ethanol and PBS (pH 7.2) .Scientific Research Applications
Anticancer Agent in Oral Cancer Cells : A study by Fu (2015) investigated ER maleate as a novel anticancer agent for oral squamous cell carcinoma (OSCC). It was found that ER maleate induced cell apoptosis, inhibited proliferation, colony formation, migration, and invasion in oral cancer cells. Additionally, it enhanced the chemosensitivity to carboplatin in tumor xenografts. The study concluded that ER maleate shows promise as an anticancer agent and chemosensitizer for OSCC (Fu, 2015).
Structural and Spectral Characteristics : Research by Wacharine et al. (2015) focused on the synthesis and characterization of 1-benzhydrylpiperazinium carboxylates with maleate. The study included crystal structure determinations and infrared spectra analysis, confirming the presence of principal bands assigned to cations and anions of the compounds. This research contributes to the understanding of the structural and spectral characteristics of maleate compounds (Wacharine et al., 2015).
Biosynthetic Pathway for Maleate Production : Sheng et al. (2021) proposed a novel biosynthetic pathway for maleate production in engineered Escherichia coli. This study demonstrated a microbial platform for industrial-level synthesis of maleate, showing a significant improvement in maleate production compared to wild-type strains. This research is crucial in exploring sustainable and efficient methods for producing maleate (Sheng et al., 2021).
Crystal Structures of Coordination Compounds : Savchenkov et al. (2017) reported the synthetic techniques, FTIR spectra, and crystal structures of two new uranyl complexes with maleate ions. The study provided insights into the coordination modes of maleate ions in crystal structures, which is significant for crystal engineering and structure prediction (Savchenkov et al., 2017).
Engineering a Synthetic Pathway in E. coli : Noda et al. (2017) successfully engineered a microbial production of maleate in E. coli by combining the polyketide biosynthesis and benzene ring cleavage pathways. This study highlights the potential of constructing synthetic pathways for producing valuable chemicals like maleate (Noda et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O.C4H4O4/c1-14(2,3)17-9-5-8-16-13(18)11-6-4-7-12(15)10-11;5-3(6)1-2-4(7)8/h4,6-7,10,17H,5,8-9H2,1-3H3,(H,16,18);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAATDGMINWXPJ-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCNC(=O)C1=CC(=CC=C1)Br.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NCCCNC(=O)C1=CC(=CC=C1)Br.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
UNC2170 Maleate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-bromo-guanosinecyclic3',5'-[(R)-(hydrogenphosphorothioate)],monosodiumsalt](/img/structure/B560352.png)
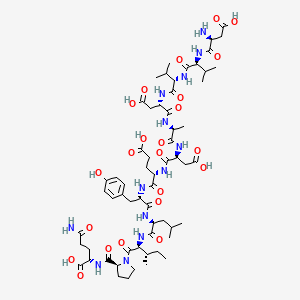
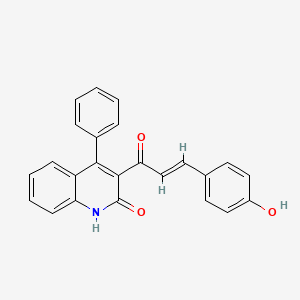
![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide](/img/structure/B560357.png)
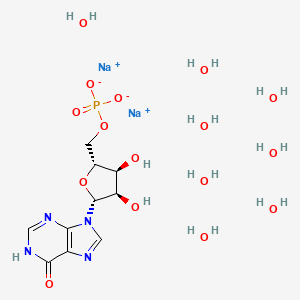
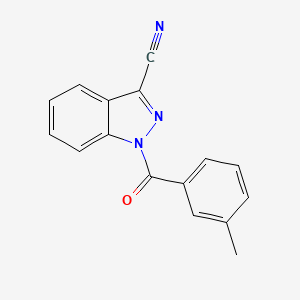
![[3-(3-carbamoylphenyl)phenyl] N-(6-phenylhexyl)carbamate](/img/structure/B560362.png)
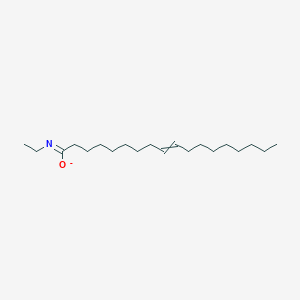
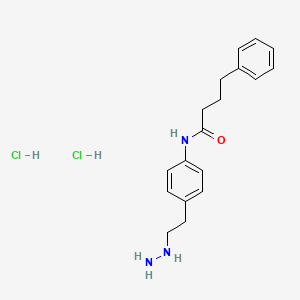
![(4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone](/img/structure/B560366.png)
![Methanone, [4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl](2-phenyl-1-piperidinyl)-](/img/structure/B560368.png)
